Pyridin-3-yl (5-fluoro-1-benzofuran-3-yl)acetate
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Overview
Description
3-pyridyl 2-(5-fluoro-1-benzofuran-3-yl)acetate is a complex organic compound that features a pyridine ring, a benzofuran ring, and a fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridyl 2-(5-fluoro-1-benzofuran-3-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-pyridyl 2-(5-fluoro-1-benzofuran-3-yl)acetate can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where substituents on the rings can be replaced with other groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents in the presence of a catalyst
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
3-pyridyl 2-(5-fluoro-1-benzofuran-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 3-pyridyl 2-(5-fluoro-1-benzofuran-3-yl)acetate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-pyridyl 2-(5-chloro-1-benzofuran-3-yl)acetate
- 3-pyridyl 2-(5-bromo-1-benzofuran-3-yl)acetate
- 3-pyridyl 2-(5-methyl-1-benzofuran-3-yl)acetate
Uniqueness
3-pyridyl 2-(5-fluoro-1-benzofuran-3-yl)acetate is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C15H10FNO3 |
---|---|
Molecular Weight |
271.24 g/mol |
IUPAC Name |
pyridin-3-yl 2-(5-fluoro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C15H10FNO3/c16-11-3-4-14-13(7-11)10(9-19-14)6-15(18)20-12-2-1-5-17-8-12/h1-5,7-9H,6H2 |
InChI Key |
AVKBDXZFFUSUHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC(=O)CC2=COC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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